N-(2,5-dimethoxyphenyl)-2-(1-methyltetrazol-5-yl)sulfanylacetamide
Description
N-(2,5-dimethoxyphenyl)-2-(1-methyltetrazol-5-yl)sulfanylacetamide is a synthetic acetamide derivative featuring a 2,5-dimethoxyphenyl group linked to a sulfanylacetamide backbone and a 1-methyltetrazol-5-yl moiety. The compound’s structure integrates key functional groups:
- 2,5-dimethoxyphenyl: Aromatic ring with methoxy substituents at positions 2 and 5, influencing electronic and steric properties.
- 1-methyltetrazol-5-yl: A nitrogen-rich tetrazole ring with a methyl group at position 1, contributing to hydrogen-bonding capacity and lipophilicity.
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-(1-methyltetrazol-5-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O3S/c1-17-12(14-15-16-17)21-7-11(18)13-9-6-8(19-2)4-5-10(9)20-3/h4-6H,7H2,1-3H3,(H,13,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REDDRDGSQHMJSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC(=O)NC2=C(C=CC(=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401325227 | |
| Record name | N-(2,5-dimethoxyphenyl)-2-(1-methyltetrazol-5-yl)sulfanylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401325227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
25.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24808587 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
379710-29-9 | |
| Record name | N-(2,5-dimethoxyphenyl)-2-(1-methyltetrazol-5-yl)sulfanylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401325227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethoxyphenyl)-2-(1-methyltetrazol-5-yl)sulfanylacetamide typically involves the following steps:
Formation of the Dimethoxyphenyl Intermediate: The starting material, 2,5-dimethoxybenzaldehyde, undergoes a series of reactions including nitration, reduction, and acylation to form the 2,5-dimethoxyphenyl intermediate.
Introduction of the Methyltetrazolyl Group: The intermediate is then reacted with sodium azide and a suitable catalyst to introduce the methyltetrazolyl group.
Formation of the Sulfanylacetamide Moiety: Finally, the compound is treated with thiol reagents and acetic anhydride to form the sulfanylacetamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction rates and yields.
Solvents: Selection of appropriate solvents to facilitate the reactions.
Temperature and Pressure: Control of temperature and pressure to ensure optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethoxyphenyl)-2-(1-methyltetrazol-5-yl)sulfanylacetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides are employed under suitable conditions.
Major Products Formed
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Amines and related derivatives.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
Anti-neoplastic Properties
Research indicates that compounds similar to N-(2,5-dimethoxyphenyl)-2-(1-methyltetrazol-5-yl)sulfanylacetamide exhibit anti-cancer properties. The compound is part of a broader class of sulfanylacetamides that have been investigated for their ability to inhibit tumor growth and metastasis. A patent (US8680139B2) describes the therapeutic potential of such compounds in anti-neoplastic therapy, highlighting their effectiveness in targeting specific cancer pathways .
Mechanism of Action
The mechanism by which these compounds exert their effects often involves the modulation of matrix metalloproteinases (MMPs), which play a crucial role in the degradation of extracellular matrix components during tumor progression. By inhibiting MMPs, these compounds may prevent cancer cells from invading surrounding tissues .
Pharmacological Studies
Neuropharmacology
this compound may also exhibit psychoactive properties akin to other derivatives in the phenethylamine class. Studies on related compounds have shown that modifications to the phenyl ring can significantly influence their psychoactive effects, leading to potential applications in treating mood disorders or as research chemicals for understanding neuropharmacological pathways .
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)-2-(1-methyltetrazol-5-yl)sulfanylacetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins.
Pathways Involved: It may modulate biochemical pathways related to its biological activity, such as inhibition of enzyme activity or receptor binding.
Comparison with Similar Compounds
2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide
- Structural Differences: Heterocycle: Uses a 4-amino-5-phenyl-1,2,4-triazole instead of 1-methyltetrazole. Molecular Weight: Higher (385.4 vs. ~333.3 for the target compound) due to the phenyl-substituted triazole. Functional Groups: The amino group on the triazole may increase polarity compared to the methyl group on tetrazole.
- Implications :
Methoxyphenyl Amide Derivatives
N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide (Rip-B)
- Structural Differences :
- Backbone : Benzamide (C₆H₅–C(=O)–NH–) vs. sulfanylacetamide (CH₂–S–heterocycle–C(=O)–NH–).
- Substituent Positions : 3,4-dimethoxy vs. 2,5-dimethoxy on the phenyl ring.
- Molecular Weight : Lower (285.3 vs. ~333.3) due to the absence of a heterocycle.
- Implications :
- The 3,4-dimethoxy configuration in Rip-B may alter receptor-binding selectivity compared to the 2,5-dimethoxy pattern in the target compound.
Phenethylamine Derivatives
2-({[2-(2,5-dimethoxyphenyl)ethyl]amino}methyl)phenol (25H-NBOH)
- Structural Differences: Core Structure: Phenethylamine backbone with an aminomethylphenol group vs. acetamide-tetrazole. Functional Groups: Lacks sulfur and heterocyclic systems but retains the 2,5-dimethoxyphenyl motif.
- Implications: The phenolic hydroxyl and ethylamine groups in 25H-NBOH suggest serotonin receptor affinity, while the target compound’s acetamide-tetrazole structure may target different biological pathways.
Comparative Data Table
Key Research Findings and Implications
Heterocycle Impact :
- Tetrazole and triazole derivatives exhibit distinct electronic profiles. Tetrazoles (e.g., target compound) are more resistant to metabolic oxidation than triazoles due to their fully conjugated nitrogen system .
Substituent Position Effects :
- 2,5-dimethoxy substitution (target compound, 25H-NBOH) is associated with altered receptor binding compared to 3,4-dimethoxy (Rip-B), as seen in serotonin receptor ligands .
Q & A
Q. What are the standard synthetic routes for preparing N-(2,5-dimethoxyphenyl)-2-(1-methyltetrazol-5-yl)sulfanylacetamide and its derivatives?
The synthesis typically involves coupling a substituted phenylacetamide core with a sulfanyl-tetrazole moiety. For example:
- Reaction setup : Equimolar concentrations of a substituted phenyl precursor (e.g., 2,5-dimethoxyaniline derivatives) and a sulfanyl-tetrazole intermediate are refluxed under catalytic conditions (e.g., pyridine and zeolite Y-H at 150°C for 5 hours) .
- Purification : Post-reaction, the product is isolated via ice-water quenching, acid precipitation, and recrystallization from ethanol .
- Alternative methods : Heterocyclic amines (e.g., thiadiazoles) can react with acetyl chlorides in dry benzene with Et3N as a base, followed by aqueous workup .
Q. How can researchers validate the purity and structural integrity of this compound?
- Analytical techniques : Use HPLC or LC-MS with a validated method (e.g., C18 column, gradient elution with acetonitrile/water) to assess purity (>95%) .
- Spectroscopic characterization : Confirm structure via <sup>1</sup>H/<sup>13</sup>C NMR (e.g., methoxy protons at δ 3.7–3.9 ppm, acetamide carbonyl at ~170 ppm) and FT-IR (C=O stretch at ~1650 cm<sup>-1</sup>, S-C vibration at ~650 cm<sup>-1</sup>) .
Q. What in vitro models are suitable for initial biological activity screening?
- Antiproliferative assays : Use MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in cancer cell lines (e.g., MCF-7, HeLa) .
- Antimicrobial testing : Screen against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via agar diffusion or microdilution .
Advanced Research Questions
Q. How can contradictory biological activity data (e.g., variable IC50 values) be resolved?
- Troubleshooting steps :
- Verify compound stability under assay conditions (e.g., pH, temperature) using LC-MS .
- Assess batch-to-batch consistency via elemental analysis and DSC (differential scanning calorimetry).
- Cross-validate using orthogonal assays (e.g., ATP-based viability vs. apoptosis markers) .
Q. What strategies optimize the compound’s selectivity for target vs. off-target effects?
- Structural modifications :
- Replace the 2,5-dimethoxyphenyl group with electron-withdrawing substituents (e.g., nitro) to enhance target binding .
- Modify the tetrazole’s methyl group to reduce CYP450 interactions .
- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinity to off-target kinases or receptors.
Q. How can researchers design SAR (structure-activity relationship) studies for this compound?
- Key variables :
- Phenyl ring substituents : Compare 2,5-dimethoxy vs. 3,4-dimethoxy analogs to assess steric/electronic effects .
- Tetrazole modifications : Test 1-methyl vs. 1-ethyl or unsubstituted tetrazoles for metabolic stability .
- Data analysis : Use multivariate regression to correlate substituent properties (e.g., Hammett σ, LogP) with bioactivity .
Q. What methodologies assess the compound’s stability in biological systems?
- In vitro metabolic stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS .
- pH-dependent stability : Test solubility and degradation in buffers (pH 1.2–7.4) simulating gastrointestinal conditions .
Q. How can formulation challenges (e.g., low aqueous solubility) be addressed?
- Strategies :
- Develop nanoformulations (e.g., liposomes, PLGA nanoparticles) to enhance bioavailability .
- Use co-solvents (e.g., PEG-400) or cyclodextrin inclusion complexes for in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
